Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone
Description
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone is a methanone derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) linked to a substituted phenyl group. The phenyl ring is functionalized with a hydroxyl (-OH) group at the para position and a trifluoromethoxy (-OCF₃) group at the ortho position. This structural combination imparts unique electronic and steric properties, making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C11H10F3NO3 |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
azetidin-1-yl-[4-hydroxy-2-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)18-9-6-7(16)2-3-8(9)10(17)15-4-1-5-15/h2-3,6,16H,1,4-5H2 |
InChI Key |
CTZTXNOUCJFFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the reaction of azetidine with 4-hydroxy-2-trifluoromethoxy-benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of azetidine compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that azetidine derivatives can destabilize tubulin, a key protein in cell division, leading to inhibited growth in MCF-7 breast cancer cells. Compounds similar to azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone have demonstrated IC50 values indicating effective cytotoxicity at low concentrations .
Neuropharmacological Effects
Azetidine derivatives have been studied for their potential as selective agonists of serotonin receptors. These compounds may offer therapeutic benefits for conditions such as anxiety and depression by modulating neurotransmitter systems . The unique trifluoromethoxy group may enhance the binding affinity to these receptors, making them promising candidates for further development.
Synthetic Applications
Synthesis of Novel Compounds
The synthesis of azetidine derivatives often involves the Horner-Wadsworth-Emmons reaction, which allows for the introduction of various functional groups. This method has been successfully applied to create new amino acid derivatives that incorporate azetidine rings, expanding the library of bioactive compounds available for research and pharmaceutical development .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Horner-Wadsworth-Emmons | Utilizes phosphonate esters with aldehydes or ketones | 60% (typical) |
| Two-stage Vacuum Distillation | Purification method for azetidine derivatives | Variable |
Biological Testing
In Vitro Studies
The biological activity of this compound has been assessed through various in vitro assays. These studies focus on its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The results from such tests are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of azetidine derivatives:
-
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers synthesized several azetidine derivatives and tested their effects on MCF-7 cells. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting it could be a lead candidate for further development. -
Case Study 2: Neuropharmacological Applications
Another study investigated the effects of azetidine derivatives on serotonin receptor modulation. The findings indicated that certain compounds could enhance serotonergic signaling, providing insights into their potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Azetidine or Piperazine Cores
Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoroethoxy)-phenyl]-methanone
- Structural Differences : The trifluoroethoxy (-OCH₂CF₃) group replaces the trifluoromethoxy (-OCF₃) at position 3 instead of position 2.
- Impact : The trifluoroethoxy group increases steric bulk and may alter hydrogen-bonding interactions compared to the trifluoromethoxy group. The positional isomerism could affect target binding affinity .
- Molecular Formula: C₁₇H₂₄BNO₄ (CAS: 2434717-24-3) vs. C₁₂H₁₂F₃NO₃ for the original compound .
BAY2341237
- Structure: (4-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)[6-(trifluoromethoxy)pyridin-2-yl]methanone.
- Comparison : Replaces azetidine with piperazine and introduces an imidazopyridine moiety. The trifluoromethoxy group is on a pyridine ring rather than a phenyl ring.
- Activity : Inhibits K2P potassium channels (e.g., TASK-1) by occupying the intracellular vestibule, suggesting that the trifluoromethoxy group contributes to hydrophobic interactions in binding pockets .
2-(4-Fluorophenyl)-1-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Structure : Features an oxadiazole ring and fluorophenyl group.
Substituted Phenyl Methanones with Varied Pharmacophores
4-Amino-3-(1H-indol-1-yl)phenylmethanone
- Structure: Contains an indole and aminophenyl group.
- Activity : Demonstrates anti-inflammatory and antifungal properties by inhibiting ergosterol biosynthesis. The hydroxyl group enhances solubility (logP ~ -5 to -6), while the indole contributes to membrane permeability .
- ADMET: High Caco-2 permeability (logPapp > 1.5 × 10⁻⁶ cm/s) and oral bioavailability, suggesting favorable pharmacokinetics compared to azetidine-based methanones .
4-Nitrophenyl (2-phenyl substituted-1H-imidazol-1-yl)methanone
- Structure : Nitrophenyl and imidazole groups.
- Activity : Exhibits antiviral activity against strains like influenza, with the nitro group enhancing electrophilicity for target engagement .
Physicochemical and Pharmacokinetic Comparison
*Estimated based on substituent contributions.
Biological Activity
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antiproliferative effects, antimicrobial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoromethoxy group and the hydroxyphenyl moiety contributes to its unique chemical properties and biological activities. The general structure can be represented as follows:
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of azetidinone derivatives, particularly in cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.
Table 1: Antiproliferative Activity of Azetidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9h | MCF-7 | 5.6 | Tubulin destabilization |
| 9q | MCF-7 | 3.2 | Apoptosis induction |
| 9r | A549 | 4.8 | Cell cycle arrest (G1/S phase) |
These findings suggest that azetidinone derivatives may act as colchicine-binding site inhibitors , disrupting microtubule dynamics essential for cell division .
Antimicrobial Properties
In addition to anticancer activity, azetidinone derivatives have demonstrated antimicrobial properties. For example, certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects.
Table 2: Antimicrobial Activity of Azetidinone Derivatives
| Compound | Target Organism | MIC (mg/mL) | Type of Activity |
|---|---|---|---|
| 4j | Bacillus licheniformis | 0.0625 | Bactericidal |
| 4d | E. coli | 0.125 | Bacteriostatic |
| 4g | Candida albicans | 0.03125 | Fungicidal |
These results indicate that the presence of specific substituents on the azetidine ring can enhance antimicrobial activity, making these compounds promising candidates for further development .
The mechanisms underlying the biological activity of azetidinone derivatives are multifaceted:
- Tubulin Destabilization : Similar to colchicine, these compounds may bind to tubulin, preventing its polymerization and thus inhibiting mitosis.
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at various checkpoints, particularly at the G1/S transition, which is crucial for halting the proliferation of cancer cells .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study evaluated the effects of azetidinone derivatives on MCF-7 cells using MTT assays and flow cytometry to assess apoptosis. The results indicated that compound 9q significantly reduced cell viability with an IC50 value of 3.2 µM and increased the percentage of apoptotic cells after treatment.
Case Study 2: Antimicrobial Efficacy Against E. coli
Another investigation focused on the antimicrobial efficacy of azetidinone derivatives against E. coli strains. Compound 4d demonstrated a minimum inhibitory concentration (MIC) of 0.125 mg/mL, showcasing its potential as an effective antibacterial agent.
Q & A
Q. What synthetic routes and reaction condition optimizations are recommended for Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone?
- Methodological Answer : The synthesis of structurally similar methanone derivatives often employs Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . For azetidine-containing analogs, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) may introduce the azetidinyl group. Optimization involves:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for yield and purity.
- Temperature Control : Lower temperatures (0–25°C) to minimize side reactions.
- Purification : Use column chromatography or recrystallization (as demonstrated for (4-methylphenyl)[...]methanone derivatives ).
Validate purity via HPLC or TLC, and confirm structural integrity via spectroscopic methods.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and trifluoromethoxy groups) .
- IR : Identify carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and O–H/N–H vibrations.
- Crystallography :
- Single-Crystal XRD : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and intermolecular interactions .
- Hirshfeld Surface Analysis : Quantify close-contact interactions (e.g., C–H⋯O, π-stacking) as in triazolyl-methanone studies .
Advanced Research Questions
Q. How can contradictions in reported physicochemical properties (e.g., solubility, dipole moments) be resolved?
- Methodological Answer : Conflicting data may arise from solvent polarity, pH, or measurement techniques. To resolve discrepancies:
- Solubility Studies : Conduct parallel experiments in standardized solvents (e.g., DMSO, water) under controlled temperatures.
- Dipole Moment Analysis : Compare ground-state (µg) and excited-state (µe) dipole moments using solvatochromic shifts or Stark spectroscopy, as applied to methanone derivatives in .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to cross-check experimental µg/µe values .
Q. What computational methods predict electronic properties, and how do they align with experimental data?
- Methodological Answer :
- DFT/TD-DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution using B3LYP/6-31G(d,p) basis sets .
- Excited-State Dynamics : Compare computed emission spectra with experimental fluorescence data (e.g., mechanochromic behavior in Py-BP-PTZ ).
- Validation Metrics : Use RMSD analysis to quantify deviations between theoretical and experimental dipole moments .
Q. How does polymorphism affect photophysical properties, and what experimental approaches detect such variations?
- Methodological Answer : Polymorphism can alter luminescence intensity and mechanochromic behavior. Strategies include:
Q. What methodologies evaluate corrosion inhibition efficiency and adsorption mechanisms?
- Methodological Answer : For corrosion inhibition studies (e.g., steel in acidic media):
- Electrochemical Techniques : Perform potentiodynamic polarization and EIS to calculate inhibition efficiency (%) .
- Adsorption Isotherms : Fit data to Langmuir/Freundlich models to determine binding modes.
- Surface Analysis : Use SEM/EDX to map inhibitor layers on metal substrates .
- Theoretical Studies : Combine MD simulations and quantum chemical parameters (e.g., ΔN, Fukui indices) to correlate molecular structure with performance .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
